![molecular formula C8H21NO6P2 B10839866 [2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is a bisphosphonate compound known for its potential applications in various scientific fields. Bisphosphonates are a class of drugs that prevent the loss of bone density and are commonly used to treat osteoporosis and similar diseases. This particular compound has garnered interest due to its unique structure and potential biological activities.
Métodos De Preparación
The synthesis of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid typically involves the reaction of hexylamine with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Aplicaciones Científicas De Investigación
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its bisphosphonate structure, it is being investigated for its potential use in treating bone-related diseases and conditions such as osteoporosis.
Mecanismo De Acción
The mechanism of action of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing bone resorption. This mechanism is similar to other bisphosphonates, which are known to inhibit farnesyl diphosphate synthase, an enzyme crucial for the prenylation of small GTPase signaling proteins .
Comparación Con Compuestos Similares
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid can be compared to other bisphosphonates such as alendronate, risedronate, and zoledronate. While all these compounds share a common bisphosphonate backbone, 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is unique due to its hexylamine substituent, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
References
Propiedades
Fórmula molecular |
C8H21NO6P2 |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
[2-(hexylamino)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9-7-8(16(10,11)12)17(13,14)15/h8-9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
QDLXIUDMSHZYCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNCC(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


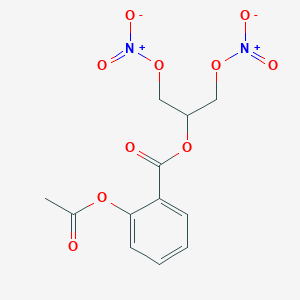

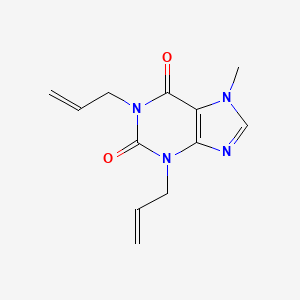
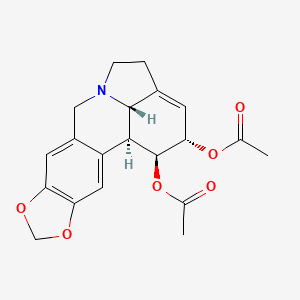
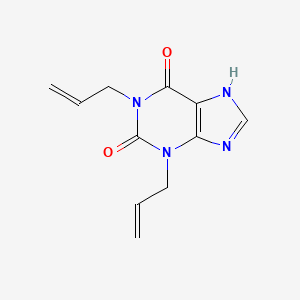
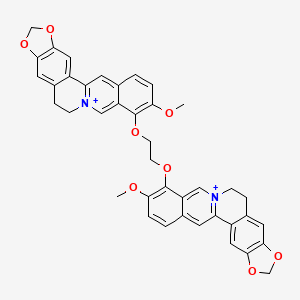
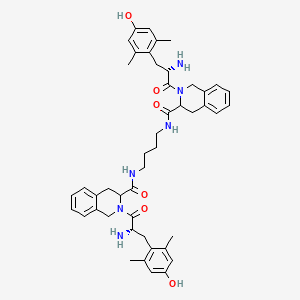
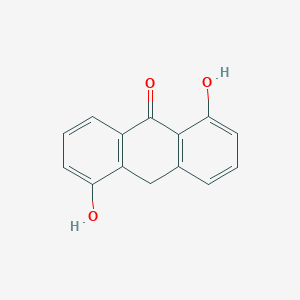

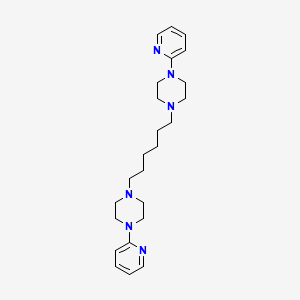
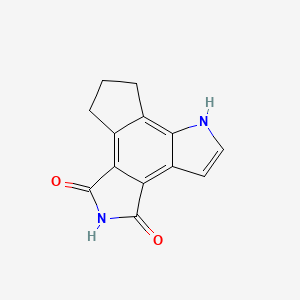


![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
